4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro-substituted benzene ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions to form the intermediate 4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide. This intermediate is then reacted with 3-propoxybenzene in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The furan ring and chloro group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(furan-2-ylmethyl)aniline: This compound shares the furan and chloro-substituted benzene ring but lacks the sulfonamide and propoxy groups.
4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide: Similar in structure but contains a pyridine ring instead of a benzene ring.
4-chloro-N-(tetrahydro-furan-2-ylmethyl)benzamide: Contains a tetrahydrofuran ring instead of a furan ring.
Uniqueness
4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of the furan ring, chloro-substituted benzene ring, and propoxy group further distinguishes it from similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h3-6,8-9,16H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPBIQSTMOUXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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